1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

Descripción

Propiedades

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCSRHVIJRWLT-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718495 | |

| Record name | 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34582-33-7 | |

| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34582-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 5-methyl L-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is a diester derivative of the non-essential amino acid L-glutamic acid. In this compound, the α-carboxyl group is protected as a methyl ester, and the γ-carboxyl group is protected as a tert-butyl ester. This strategic protection scheme makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The hydrochloride salt form enhances its stability and handling properties.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its dual esterification renders it soluble in various organic solvents, a crucial property for its use in solution-phase and solid-phase synthesis.

Identifiers and Chemical Structure

| Property | Value |

| Systematic Name | (2S)-1-(tert-butyl) 5-methyl 2-aminopentanedioate hydrochloride |

| Common Synonyms | L-Glutamic acid 1-(tert-butyl) 5-methyl ester hydrochloride, H-Glu(OtBu)-OMe·HCl |

| CAS Number | 34582-33-7, 6234-01-1 |

| Molecular Formula | C₁₀H₂₀ClNO₄ |

| Molecular Weight | 253.72 g/mol |

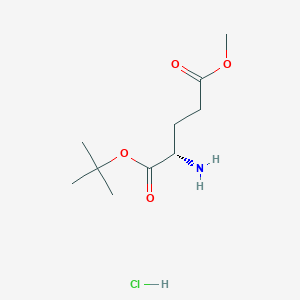

| Chemical Structure |  |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Purity (NMR) | ≥97.0% | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from L-glutamic acid. The general strategy involves the sequential protection of the two carboxylic acid groups and the amino group.

General Synthesis Workflow

A plausible synthetic route, based on patent literature, involves the following key transformations.[3]

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol synthesized from available literature for analogous compounds.[3][4]

Step 1: Formation of L-Glutamic Acid Dimethyl Ester

-

Suspend L-glutamic acid in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude dimethyl ester.

Step 2: N-Protection

-

Dissolve the L-glutamic acid dimethyl ester in a suitable solvent such as dichloromethane.

-

Add diisopropylethylamine followed by triphenylchloromethane.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction mixture to isolate the N-tritylated product.

Step 3: Selective Saponification

-

Dissolve the N-trityl-L-glutamic acid dimethyl ester in a mixture of methanol, tetrahydrofuran, and water.

-

Add a stoichiometric amount of sodium hydroxide and stir at room temperature.

-

Monitor the reaction for the selective hydrolysis of the 5-methyl ester.

-

Acidify the reaction mixture and extract the product.

Step 4: tert-Butylation

-

Dissolve the N-trityl-L-glutamic acid 1-methyl ester in dichloromethane.

-

Add tert-butyl trichloroacetimidate and a catalytic amount of a suitable acid.

-

Stir the reaction at room temperature until completion.

-

Purify the product by chromatography.

Step 5: Deprotection and Salt Formation

-

Dissolve the fully protected amino acid in dichloromethane.

-

Add triisopropylsilane as a scavenger, followed by trifluoroacetic acid to remove the trityl group.

-

After completion, evaporate the solvent and dissolve the residue in a suitable solvent.

-

Introduce hydrogen chloride (e.g., as a solution in dioxane) to precipitate the hydrochloride salt.

-

Isolate the final product by filtration and dry under vacuum.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5][6]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the orthogonal protecting group strategy is crucial for the stepwise assembly of a peptide chain on a solid support. The methyl ester at the α-carboxyl position and the tert-butyl ester at the γ-carboxyl position of this compound offer distinct lability to different chemical conditions, allowing for selective deprotection and coupling reactions.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

The following protocol outlines the general steps for incorporating a glutamic acid residue using a protected derivative like this compound, often after N-terminal protection (e.g., with Fmoc).

Caption: A simplified workflow for the incorporation of a protected glutamic acid residue in SPPS.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Activation and Coupling: In a separate vessel, activate the N-protected 1-(tert-Butyl) 5-methyl L-glutamate (e.g., Fmoc-Glu(OtBu)-OMe) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin extensively with DMF and other solvents to remove unreacted reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl group) using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The α-methyl ester may require a separate saponification step for its removal if the free C-terminus is desired.

Mechanism of Action and Biological Relevance

As a derivative of L-glutamic acid, the biological activity of this compound is presumed to be related to the glutamatergic system. L-glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors.[7]

The ester modifications at both carboxyl groups would likely render the molecule inactive at glutamate receptors in its intact form. It is plausible that this compound could act as a prodrug, where cellular esterases hydrolyze the ester groups to release L-glutamic acid. However, specific studies on the metabolism and biological activity of this compound are limited.

One study on the related L-glutamate diethyl ester hydrochloride suggested that it is not a simple antagonist of glutamate receptors and may have complex pharmacological effects.[8][9] This highlights the need for further investigation into the specific interactions of glutamate diesters with neuronal signaling pathways.

Potential Signaling Pathway Interaction

The diagram below illustrates the general signaling pathway of L-glutamate. A derivative like 1-(tert-Butyl) 5-methyl L-glutamate could potentially influence this pathway, likely after enzymatic conversion to L-glutamate.

Caption: Hypothetical mechanism of action via conversion to L-glutamate and interaction with its signaling pathways.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key reagent for the synthesis of complex peptides for research and pharmaceutical development. Its well-defined structure and the orthogonal nature of its protecting groups allow for its precise and efficient incorporation into peptide chains. While its direct biological activity is not extensively characterized, its role as a precursor to L-glutamic acid suggests potential applications in the study of the glutamatergic system. Further research is warranted to fully elucidate its metabolic fate and pharmacological profile. This guide provides a foundational understanding for researchers and scientists working with this important synthetic building block.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. L-谷氨酸 5-叔丁基 1-甲酯 盐酸盐 ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride | 6234-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. | Sigma-Aldrich [sigmaaldrich.com]

- 9. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

Abstract: This technical guide provides a comprehensive overview of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride, a key amino acid derivative utilized in synthetic chemistry. The document details its physicochemical properties, primary applications, and relevant experimental considerations. It is intended for researchers, scientists, and professionals in the fields of drug development and peptide chemistry.

Core Physicochemical Properties

This compound is a derivative of L-glutamic acid, an acidic amino acid. It is characterized by the protection of its two carboxylic acid groups as a tert-butyl ester and a methyl ester, respectively. This dual protection makes it a valuable building block in multi-step organic syntheses, particularly in peptide synthesis. The compound typically appears as a white to off-white solid powder.[1][2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][2] |

| Molecular Weight | 253.72 g/mol | [1][2][4] |

| CAS Number | 34582-33-7 | [1][2] |

| Appearance | White to off-white solid powder | [1][2][3] |

| Purity | ≥97.0% | [2][3] |

| LogP | 2.11 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 7 | [1] |

Applications in Research and Development

The primary application of this compound is as a protected amino acid in peptide synthesis.[5] Amino acids and their derivatives have been explored for their potential as ergogenic supplements, which may influence anabolic hormone secretion and provide fuel during exercise.[1][4][6]

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional groups of an amino acid. The tert-butyl ester group on the side chain of this compound is stable under many reaction conditions but can be selectively removed, offering precise control over the elongation of the peptide chain.[5] This makes it an indispensable tool for the controlled assembly of peptides.[5][7]

Experimental Protocols

General Synthesis Method

A general method for synthesizing glutamic acid esters involves using the amino acid as a starting material. For instance, a synthesis route can be initiated by reacting glutamic acid with thionyl chloride in methanol to produce dimethyl glutamate. Subsequently, the amino group is protected, often with a trityl group. One of the methyl esters can then be selectively hydrolyzed, followed by reaction with a tert-butyl containing reagent to form the final diester. The final step involves the removal of the amino-protecting group to yield the hydrochloride salt.[7]

Use in Peptide Coupling

Objective: To incorporate a glutamic acid residue into a growing peptide chain using this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Washing solvents (e.g., DMF, DCM)

Methodology:

-

Pre-activation: Dissolve this compound, coupling agents, and a base in the reaction solvent. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin-bound peptide.

-

Reaction: Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.

-

Washing: After the coupling reaction is complete, filter the resin and wash it thoroughly with the reaction solvent to remove excess reagents.

-

Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the newly added glutamic acid residue is then removed to allow for the coupling of the next amino acid in the sequence.

Spectroscopic and Analytical Data

The identity and purity of this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Certificates of analysis for this compound often state that the ¹H NMR spectrum is consistent with its chemical structure.[2] Specific spectral data, including detailed chemical shifts for ¹H and ¹³C NMR, as well as data from IR and mass spectrometry, can be found in specialized chemical databases.[8]

Solubility and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

| Parameter | Information | Reference(s) |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL). The use of ultrasonic agitation may be necessary. | [4][9] |

| Storage (Solid) | Store at 4°C for short-term use. Keep in a sealed container, away from moisture. | [2][4][6] |

| Storage (Solvent) | In solvent, store at -20°C for up to one month or at -80°C for up to six months. | [1][4] |

| Shipping | The product is generally stable at room temperature for the duration of standard shipping. | [1] |

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

-

Potential Health Effects: May cause irritation to the eyes, skin, and respiratory tract. It may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]

-

First Aid Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][12] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[10]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use with adequate ventilation.[10]

-

Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[10]

References

- 1. This compound | Amino Acid Derivatives | 34582-33-7 | Invivochem [invivochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. reactivi.ro [reactivi.ro]

- 7. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 8. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride(6234-01-1) 1H NMR spectrum [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to H-Glu(OtBu)-OMe·HCl: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe·HCl. This valuable amino acid derivative is a cornerstone in modern solid-phase peptide synthesis (SPPS) and plays a critical role in the development of peptide-based therapeutics and research tools.

Core Chemical Identity and Properties

H-Glu(OtBu)-OMe·HCl is a synthetically modified form of the amino acid L-glutamic acid. The strategic placement of a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl (OMe) ester on the alpha-carboxyl group, in conjunction with the hydrochloride salt form of the alpha-amino group, makes it an ideal building block for the controlled, stepwise assembly of peptide chains.

Chemical Structure:

-

IUPAC Name: (S)-Methyl 2-amino-5-(tert-butoxy)-5-oxopentanoate hydrochloride[1]

-

Synonyms: L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, H-Glu(OtBu)-OMe·HCl[1][2]

-

Molecular Formula: C10H20ClNO4[3]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or solid | [1][6] |

| Melting Point | 128 °C | [1] |

| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. | [1][6] |

| Purity | Typically ≥98% | [3] |

| Storage | 4°C, sealed storage, away from moisture | [3][6] |

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the tert-butyl protons (a singlet around 1.4 ppm), and the protons of the glutamic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the two ester groups, the carbons of the tert-butyl group, the methyl group, and the carbons of the glutamic acid skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically in the range of 1730-1750 cm⁻¹), N-H stretching of the primary amine hydrochloride, and C-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C10H19NO4) at m/z 217.13, with fragmentation patterns characteristic of the loss of the tert-butyl and methyl groups.

Synthesis and Manufacturing

The synthesis of H-Glu(OtBu)-OMe·HCl is a multi-step process that requires careful control of protecting group chemistry to achieve the desired selectively protected amino acid. While a specific, detailed protocol for this exact compound is not publicly available, a general synthetic approach can be outlined based on established methods for similar derivatives.

General Synthetic Strategy

A common route involves the selective esterification of L-glutamic acid. This can be achieved by first protecting the amino group, followed by sequential or selective esterification of the two carboxylic acid groups.

A plausible synthetic route is as follows:

-

Protection of the Amino Group: L-glutamic acid is first protected at the α-amino group, for instance, with a Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group.

-

Formation of the γ-tert-butyl ester: The side-chain carboxylic acid is selectively esterified with a tert-butyl group. This is often achieved by reacting the protected glutamic acid with isobutylene in the presence of a strong acid catalyst.

-

Formation of the α-methyl ester: The remaining free α-carboxylic acid is then esterified to a methyl ester, for example, by reaction with methanol in the presence of an acid catalyst or using a reagent like diazomethane (with appropriate safety precautions).

-

Deprotection of the Amino Group and Salt Formation: The N-terminal protecting group is removed under conditions that do not affect the ester groups. For a Boc group, this is typically done with a strong acid like trifluoroacetic acid (TFA). The final product is then isolated as the hydrochloride salt by treatment with HCl.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-Glu-OH L-Glutamic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system (e.g., a mixture of dioxane and water) in the presence of a base like sodium hydroxide to yield N-Boc-L-glutamic acid.

Step 2: Synthesis of Boc-Glu(OtBu)-OH The side-chain carboxylic acid of Boc-Glu-OH is esterified using a reagent such as tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.

Step 3: Synthesis of Boc-Glu(OtBu)-OMe The α-carboxylic acid of Boc-Glu(OtBu)-OH is then esterified. This can be achieved by reacting with methyl iodide in the presence of a mild base like cesium carbonate in a solvent such as DMF.

Step 4: Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed from Boc-Glu(OtBu)-OMe by treatment with a solution of HCl in an anhydrous solvent like dioxane or diethyl ether. The product, H-Glu(OtBu)-OMe·HCl, precipitates and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Peptide Synthesis

The primary and most significant application of H-Glu(OtBu)-OMe·HCl is as a building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu orthogonal protection strategy.

Role in Fmoc/tBu Solid-Phase Peptide Synthesis

In the Fmoc/tBu strategy, the temporary Nα-amino protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group. H-Glu(OtBu)-OMe·HCl fits perfectly into this scheme. The OtBu group on the side chain is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal during each cycle of peptide chain elongation. It is then cleaved simultaneously with other tBu-based side-chain protecting groups and the cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

The following is a generalized protocol for the coupling of the next Fmoc-protected amino acid to a resin-bound peptide chain where the N-terminal residue is deprotected H-Glu(OtBu)-OMe.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, Collidine)

-

Solvents: DMF, DCM

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: If the starting resin is Fmoc-protected, the Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Activation: The Fmoc-protected amino acid to be coupled is pre-activated in a separate vessel by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Coupling Reaction: The activated amino acid solution is added to the swelled and deprotected resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The steps of deprotection, activation, and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

Biological Context: Relevance to Glutamate Signaling

While H-Glu(OtBu)-OMe·HCl itself is a synthetic molecule not directly involved in biological signaling, its core structure, glutamic acid, is the most abundant excitatory neurotransmitter in the mammalian central nervous system. Glutamate mediates fast synaptic transmission by acting on both ionotropic and metabotropic receptors, playing a crucial role in learning, memory, and neuronal plasticity.

Experimental Workflow Visualization

The use of H-Glu(OtBu)-OMe·HCl is integral to the solid-phase peptide synthesis workflow. The following diagram illustrates the cyclical nature of this process.

Safety and Handling

H-Glu(OtBu)-OMe·HCl should be handled in a well-ventilated area by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

H-Glu(OtBu)-OMe·HCl is an indispensable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its unique protecting group scheme offers the necessary orthogonality for efficient and high-yield solid-phase peptide synthesis using the popular Fmoc/tBu strategy. A thorough understanding of its chemical properties, synthesis, and application is crucial for the successful design and creation of novel peptide-based molecules for a wide range of scientific endeavors.

References

- 1. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. CAS 6234-01-1 H-Glu(OtBu)-OMe・HCl 6234011 | Chemical e-data Search [en.chem-edata.com]

- 3. chemscene.com [chemscene.com]

- 4. 6234-01-1 H-Glu(OtBu)-OMe.HCl AKSci J98198 [aksci.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

CAS Number: 34582-33-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride, a critical reagent in the field of peptide chemistry and a compound of interest for its potential biological activities. This document collates essential physicochemical data, detailed experimental protocols, and explores its applications in research and development.

Compound Identification and Physicochemical Properties

This compound is a derivative of L-glutamic acid, an essential amino acid. It is widely utilized in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, the tert-butyl ester at the α-carboxyl group and the methyl ester at the γ-carboxyl group. These protecting groups allow for selective deprotection and coupling of amino acids in a growing peptide chain.

Synonyms and Alternative Names:

-

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride[1]

-

L-Glutamic acid 1-(tert-butyl) 5-methyl ester hydrochloride

-

H-Glu(OMe)-OtBu·HCl[1]

-

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34582-33-7 | [1] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [2][3] |

| Molecular Weight | 253.72 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [2][3] |

| Purity | ≥97.0% | [2] |

| Solubility | DMSO: 100 mg/mL (394.14 mM) | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Synthesis and Manufacturing

Several synthetic routes for this compound and its derivatives have been reported. A common approach involves the esterification of L-glutamic acid.

General Synthesis Protocol

A representative synthesis method involves a multi-step process starting from L-glutamic acid:

-

Diesterification: L-glutamic acid is first converted to its dimethyl ester by reacting it with methanol in the presence of an acid catalyst such as thionyl chloride.

-

Amino Group Protection: The amino group of the resulting dimethyl glutamate is then protected, for example, with a trityl group by reacting it with triphenylchloromethane.

-

Selective Saponification: The methyl ester at the 5-position is selectively hydrolyzed using a base like sodium hydroxide.

-

tert-Butylation: The resulting free carboxyl group is then esterified with a tert-butyl group.

-

Deprotection and Hydrochloride Salt Formation: The amino-protecting group is removed, and the final product is isolated as the hydrochloride salt.

A generalized workflow for the synthesis of a protected glutamic acid derivative is depicted below.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The orthogonal protection of the two carboxyl groups allows for the selective incorporation of glutamic acid residues into peptide chains and the subsequent modification of the side chain.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid is covalently attached to an insoluble resin support, and the peptide chain is built up in a stepwise manner. This compound is used as a building block in this process.

Experimental Protocol for SPPS using Fmoc Chemistry:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The free amino group on the resin is then coupled with the next Fmoc-protected amino acid. In the case of incorporating glutamic acid, an N-terminally protected form of 1-(tert-Butyl) 5-methyl L-glutamate would be used. The coupling is typically mediated by activating agents like HCTU in the presence of a base such as diisopropylethylamine (DIEA).

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl and methyl esters of the glutamate residue) are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Potential Applications

While the primary use of this compound is as a synthetic intermediate, there is emerging interest in the biological activities of glutamate derivatives.

Antimicrobial and Cytotoxic Effects

Some studies have indicated that certain glutamate derivatives possess antimicrobial and cytotoxic properties.[1] However, specific data for this compound is limited in the currently available literature. The observed activities are generally for the broader class of glutamate analogs. Further research is needed to determine if this specific compound exhibits significant biological activity in these areas.

Role in Glutamate Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in numerous physiological processes. It exerts its effects through ionotropic and metabotropic glutamate receptors. Peptides containing glutamic acid residues, synthesized using derivatives like this compound, are valuable tools for studying these signaling pathways. These synthetic peptides can act as agonists, antagonists, or modulators of glutamate receptors, aiding in the elucidation of their roles in health and disease.

Caption: Overview of glutamate signaling at the synapse.

Conclusion

This compound is a cornerstone reagent for chemists and pharmacologists engaged in peptide synthesis. Its well-defined structure and orthogonal protecting groups facilitate the precise construction of complex peptides. While its direct biological activities are not extensively documented, its role in the synthesis of probes for studying fundamental biological processes, such as glutamate signaling, underscores its importance in drug discovery and development. Further investigation into the potential antimicrobial and cytotoxic properties of this specific compound may reveal novel therapeutic applications.

References

- 1. This compound | 34582-33-7 | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride [cymitquimica.com]

- 5. This compound | Amino Acid Derivatives | 34582-33-7 | Invivochem [invivochem.com]

A Comprehensive Technical Guide to L-Glutamic Acid 5-tert-butyl 1-methyl Ester Hydrochloride and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical synonyms, physicochemical properties, and a representative experimental protocol for its application in peptide bond formation.

Chemical Identity and Synonyms

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is a derivative of the amino acid L-glutamic acid, where the alpha-carboxyl group is protected as a methyl ester and the side-chain (gamma) carboxyl group is protected as a tert-butyl ester. The amine group is present as a hydrochloride salt. This strategic protection scheme makes it a valuable reagent in peptide synthesis, allowing for selective deprotection and coupling reactions.

A variety of synonyms and identifiers are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective literature searches and procurement.

Physicochemical Data

The following table summarizes the key quantitative data for L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, facilitating its use in experimental design and execution.

| Property | Value | Citations |

| CAS Number | 6234-01-1 | [1][2][3][4] |

| Molecular Formula | C10H20ClNO4 | [2][4] |

| Molecular Weight | 253.72 g/mol | [1][4][5] |

| Appearance | White to off-white solid/flakes | [1][4][6] |

| Melting Point | 128 °C | [6][7] |

| Solubility | Slightly soluble in Methanol and Water | [6][7] |

| Storage Temperature | 2-8°C | [1][6][7] |

| EC Number | 228-348-0 | [1] |

| Beilstein/REAXYS No. | 3572140 | [1] |

| MDL Number | MFCD00153438 | [1] |

Logical Relationships of Synonyms

The following diagram illustrates the relationship between the primary chemical name and its various synonyms, providing a clear visual map of the compound's nomenclature.

Experimental Protocols: Application in Peptide Synthesis

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is primarily utilized as a building block in solution-phase and solid-phase peptide synthesis.[3] The hydrochloride salt of the free amine allows for stable storage and handling. Prior to its use in a coupling reaction, the free amine must be generated in situ by the addition of a non-nucleophilic base.

Below is a representative protocol for a solution-phase peptide coupling reaction to form a dipeptide, for instance, by coupling with an N-terminally protected amino acid (e.g., Boc-Phe-OH).

Protocol: Solution-Phase Synthesis of Boc-Phe-Glu(OtBu)-OMe

Materials:

-

N-Boc-L-Phenylalanine (Boc-Phe-OH)

-

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride (H-Glu(OtBu)-OMe.HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amine:

-

In a round-bottom flask, dissolve H-Glu(OtBu)-OMe.HCl (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA or NMM (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

-

Activation of Carboxylic Acid:

-

In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[2]

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution, add the neutralized amine solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

-

Purification:

-

Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Phe-Glu(OtBu)-OMe.[2]

-

Experimental Workflow

The following diagram illustrates the key steps in the solution-phase peptide coupling protocol described above.

This technical guide serves as a foundational resource for researchers and professionals engaged in peptide synthesis. The provided data and protocols are intended to facilitate the effective and efficient use of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride in the synthesis of complex peptide structures. For specific applications, optimization of the described methods may be required.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Strategic Role of 1-(tert-Butyl) 5-methyl L-glutamate Hydrochloride in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acids requires a sophisticated strategy of selective protection and deprotection. 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride, commonly abbreviated as H-Glu(OtBu)-OMe·HCl, has emerged as a pivotal building block for the creation of complex peptides, including branched and cyclic structures. Its utility is rooted in the principle of orthogonal protection, where two distinct ester groups on the same amino acid derivative can be selectively removed under different chemical conditions, affording chemists precise control over the synthetic pathway.

This technical guide provides a comprehensive overview of the role and applications of H-Glu(OtBu)-OMe·HCl, complete with detailed experimental protocols, quantitative performance data, and workflow visualizations to support its practical implementation in the laboratory.

Core Functionality: The Principle of Orthogonal Protection

H-Glu(OtBu)-OMe·HCl is a derivative of L-glutamic acid where the α-carboxyl group is protected as a methyl ester (OMe) and the γ-carboxyl group (side-chain) is protected as a tert-butyl ester (OtBu).[1][2] The α-amino group remains free (as a hydrochloride salt), ready for peptide bond formation. The strategic value of this compound lies in the differential lability of the two ester protecting groups.[3][4]

-

Methyl Ester (α-Carboxyl): This group is stable under acidic conditions typically used in Fmoc-based solid-phase peptide synthesis (SPPS) but is readily cleaved under basic conditions through saponification.[4]

-

tert-Butyl Ester (γ-Carboxyl): This group is stable to the basic conditions used for both Fmoc-deprotection and methyl ester saponification but is labile to strong acids like trifluoroacetic acid (TFA).[5][6]

This orthogonality allows for three distinct synthetic routes after the glutamic acid residue has been incorporated into a peptide chain:

-

Continuation of peptide elongation from the N-terminus.

-

Selective removal of the α-methyl ester to enable C-terminal chain extension or modification.

-

Selective removal of the γ-tert-butyl ester to enable side-chain modification, such as branching or cyclization.

Quantitative Performance Data

The efficiency of coupling and selective deprotection is critical for the successful synthesis of complex peptides. The following table summarizes typical quantitative data for reactions involving orthogonally protected glutamic acid derivatives, compiled from various studies.

| Parameter | Reaction Description | Reagents | Typical Yield / Purity | Key Considerations |

| Coupling Efficiency | Solution-phase coupling of an N-Boc-amino acid to an amino acid methyl ester (e.g., H-Glu(OtBu)-OMe). | EDC·HCl, HOBt | >90% | Ensures formation of the initial dipeptide before selective deprotection steps. |

| Purity of Branched Peptides | Overall purity of branched peptides synthesized using an orthogonal protection strategy on a solid support. | Various | 80 - 87% | Final purity depends on the efficiency of all coupling and deprotection cycles.[3] |

| Selective Saponification | Cleavage of α-methyl ester in the presence of a γ-tert-butyl ester on a protected dipeptide. | LiOH in THF/H₂O | 85 - 95% | Reaction must be carefully monitored to avoid side reactions or racemization. Use of LiOH is often preferred over NaOH to minimize racemization.[7] |

| Selective Acidolysis | Cleavage of γ-tert-butyl ester in the presence of an α-methyl ester. | 25-50% TFA in DCM | >95% (Quantitative) | The reaction is typically fast and clean. Scavengers (e.g., TIS, H₂O) may be needed if other sensitive residues like Trp or Met are present.[8] |

| Racemization Risk | Epimerization at the α-carbon during methyl ester saponification. | NaOH | Can be significant (>5-20%) | N-methylated amino acids are particularly prone. Using milder bases (LiOH) and controlled conditions is crucial.[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving H-Glu(OtBu)-OMe·HCl in a solution-phase synthesis context, which is common for creating peptide fragments that may later be used in solid-phase synthesis.

Protocol 1: Solution-Phase Coupling of an N-Fmoc-Amino Acid to H-Glu(OtBu)-OMe·HCl

This protocol describes the formation of a protected dipeptide, for example, Fmoc-Ala-Glu(OtBu)-OMe.

Materials:

-

N-Fmoc-L-Alanine (Fmoc-Ala-OH) (1.0 eq)

-

H-Glu(OtBu)-OMe·HCl (1.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve H-Glu(OtBu)-OMe·HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), HOBt (1.2 eq), and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.4 eq) and allow the mixture to pre-activate for 5 minutes.

-

Add the activated Fmoc-Ala-OH solution to the neutralized H-Glu(OtBu)-OMe solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide, Fmoc-Ala-Glu(OtBu)-OMe.

Protocol 2: Selective Saponification of the α-Methyl Ester

This protocol describes the removal of the methyl ester from a protected dipeptide like Fmoc-Ala-Glu(OtBu)-OMe to yield Fmoc-Ala-Glu(OtBu)-OH.

Materials:

-

Fmoc-Ala-Glu(OtBu)-OMe (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v mixture)

Procedure:

-

Dissolve the protected dipeptide in a THF/Water (3:1) mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of LiOH (1.5 eq) dropwise.

-

Stir the reaction at 0 °C and monitor carefully by TLC (typically 2-4 hours). Avoid letting the reaction run for too long to minimize the risk of racemization.

-

Upon completion, carefully acidify the reaction mixture to pH ~3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product with a free α-carboxyl group.

Protocol 3: Selective Cleavage of the γ-tert-Butyl Ester

This protocol describes the removal of the side-chain tert-butyl ester from a protected dipeptide like Fmoc-Ala-Glu(OtBu)-OMe to yield Fmoc-Ala-Glu(OH)-OMe.

Materials:

-

Fmoc-Ala-Glu(OtBu)-OMe (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger like Triisopropylsilane (TIS) (5% v/v)

Procedure:

-

Dissolve the protected dipeptide in DCM.

-

Add TFA to the solution to a final concentration of 25-50% (v/v). If other acid-sensitive residues are present, add TIS as a scavenger.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

-

The resulting crude product with the free γ-carboxyl group can often be used in the next step without further purification, or it can be purified by chromatography if necessary.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its well-defined orthogonal protecting group strategy provides an exceptional level of control, enabling the synthesis of complex, non-linear peptide architectures that are often inaccessible through conventional methods. By understanding the distinct cleavage conditions and employing the robust protocols outlined in this guide, researchers and drug developers can effectively leverage this building block to advance their synthetic objectives and explore novel peptide-based therapeutics and biomaterials.

References

- 1. benchchem.com [benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. cem.de [cem.de]

- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Role and Mechanism of H-Glu(OtBu)-OMe·HCl in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, practical applications, and experimental considerations for H-Glu(OtBu)-OMe·HCl in the context of Solid-Phase Peptide Synthesis (SPPS). While this specific compound, with its free N-terminus and C-terminal methyl ester, presents significant challenges for direct use in modern SPPS protocols, understanding its constituent protecting groups is fundamental to peptide chemistry. This guide will elucidate the function of the tert-butyl (OtBu) and methyl ester (OMe) protecting groups and detail the standard, industry-accepted methodologies for incorporating glutamic acid into synthetic peptides using its appropriately protected Nα-Fmoc derivative, Fmoc-Glu(OtBu)-OH.

Core Concepts: The Role of Protecting Groups in SPPS

Solid-Phase Peptide Synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. An ideal protecting group strategy employs an "orthogonal" system, where different classes of protecting groups can be selectively removed under specific chemical conditions without affecting others.[1]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[2] In this system:

-

The α-amino group of the incoming amino acid is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

-

The reactive side chains of amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group.[3][4]

This orthogonality allows for the iterative deprotection of the N-terminus with a mild base (e.g., piperidine) to allow for chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[1]

Mechanism of Action of the Protecting Groups in H-Glu(OtBu)-OMe·HCl

H-Glu(OtBu)-OMe·HCl is a derivative of L-glutamic acid featuring two key protecting groups:

-

γ-tert-butyl ester (OtBu): The side-chain carboxylic acid of glutamic acid is protected as a tert-butyl ester. The bulky tert-butyl group provides steric hindrance, preventing the side chain from participating in undesired acylation reactions during peptide coupling. The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[3] This acid lability is a cornerstone of the Fmoc/tBu strategy.

-

α-methyl ester (OMe): The C-terminal carboxylic acid is protected as a methyl ester. This protection prevents the amino acid from polymerizing with itself. However, the OMe group is stable to the acidic conditions used to remove the OtBu group. Its removal typically requires saponification, a process involving treatment with a strong base such as sodium hydroxide or lithium hydroxide.[5][6]

The hydrochloride (HCl) salt serves to improve the stability and handling of the amino acid derivative.

Challenges of Using H-Glu(OtBu)-OMe·HCl Directly in Fmoc-SPPS

The direct application of H-Glu(OtBu)-OMe·HCl in a standard Fmoc-SPPS workflow is highly impractical for two primary reasons:

-

Unprotected N-terminus: The free α-amino group would need to be protected with an Fmoc group in a separate step before it can be used in SPPS. This adds an extra reaction and purification step, making the process inefficient.

-

Non-Orthogonal C-terminal Protection: The methyl ester (OMe) is not compatible with the standard final cleavage conditions of Fmoc-SPPS. The strong acidic cocktail (TFA-based) used to cleave the peptide from the resin and remove side-chain protecting groups like OtBu will not cleave the OMe group.[3] A separate, basic saponification step would be required, which can lead to side reactions such as racemization and hydrolysis of the peptide backbone, especially on a solid support.[7]

For these reasons, the industry standard and recommended building block for incorporating glutamic acid in Fmoc-SPPS is Fmoc-L-Glu(OtBu)-OH . This derivative has the necessary Nα-Fmoc protection for iterative synthesis and a free α-carboxylic acid ready for activation and coupling.

Standard Experimental Protocol for Incorporating Glutamic Acid using Fmoc-Glu(OtBu)-OH

The following is a generalized protocol for the incorporation of a glutamic acid residue into a peptide sequence on a solid support using the standard Fmoc-Glu(OtBu)-OH building block.

Materials and Reagents

| Reagent/Material | Purpose |

| Fmoc-Glu(OtBu)-OH | Protected amino acid |

| Rink Amide or Wang Resin | Solid support |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution |

| Coupling Reagent (e.g., HBTU, HATU) | Carboxyl group activation |

| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization |

| Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) | Cleavage from resin and deprotection |

| Diethyl ether (cold) | Peptide precipitation |

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle of Fmoc-SPPS for the incorporation of Fmoc-Glu(OtBu)-OH.

Protocol Steps:

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes to allow for efficient diffusion of reagents.[3]

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. The resin is then thoroughly washed with DMF to remove residual piperidine.[3]

-

Coupling of Fmoc-Glu(OtBu)-OH:

-

In a separate vessel, Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) are dissolved in DMF.

-

A base, typically DIPEA (6-10 equivalents), is added to the mixture to facilitate the activation of the carboxylic acid.

-

This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours.[3]

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.

-

Washing: After complete coupling, the resin is extensively washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step.

Protocol Steps:

-

Resin Preparation: The fully assembled peptide-resin is washed thoroughly with DCM and dried under vacuum.

-

Cleavage: The resin is treated with a cleavage cocktail, a common formulation being 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the OtBu group from glutamic acid. Water and TIS act as scavengers to trap reactive carbocations generated during the deprotection process, preventing side reactions.[8] The reaction is typically carried out for 1-3 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. Cold diethyl ether is added to the filtrate to precipitate the crude peptide.

-

Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

While specific quantitative data for the direct use of H-Glu(OtBu)-OMe·HCl in SPPS is not available due to its impracticality, the coupling efficiency of the standard Fmoc-Glu(OtBu)-OH is generally high.

| Parameter | Typical Value | Factors Influencing Performance |

| Coupling Efficiency | >98% | Coupling reagent (HATU often superior for difficult couplings), reaction time, temperature, steric hindrance of the coupling partners, and potential for peptide aggregation on the resin.[3][9] |

| Side Reactions | Low | Pyroglutamate formation: Can occur with N-terminal glutamine or glutamic acid residues. Aspartimide formation: Possible under basic conditions, especially in sequences containing Asp-Gly or Asp-Asn.[3][10] |

| Final Yield | Sequence-dependent | Dependent on the cumulative efficiency of each coupling and deprotection step, as well as losses during purification. |

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. mesalabs.com [mesalabs.com]

A Technical Guide to the Solubility and Stability of 1-(tert-Butyl) 5-methyl L-glutamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (CAS: 34582-33-7), a key intermediate in peptide synthesis and a derivative of L-glutamic acid. This document outlines known data, presents detailed experimental protocols for characterization, and offers guidance on handling and storage to ensure the integrity of the compound in research and development settings.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 253.72 g/mol and the chemical formula C₁₀H₂₀ClNO₄.[1][2] It is essential to note the existence of a potential isomer, 5-tert-Butyl 1-methyl L-glutamate hydrochloride (CAS: 6234-01-1), and researchers should verify the specific compound being used.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its formulation, bioavailability, and in vitro assay performance.

Known Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most commonly cited solvent is Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Method | Notes |

| DMSO | 100 mg/mL (394.14 mM) | Not specified | Ultrasonic assistance is required for dissolution.[1][2][3][4] It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect solubility.[1][3][4] |

Table 1: Known Solubility of this compound

Experimental Protocol for Determining Aqueous and Organic Solubility

To establish a comprehensive solubility profile, the following thermodynamic solubility protocol, based on the shake-flask method, is recommended.[1][5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent. This ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the vials to further separate the solid phase from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[6]

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and use in synthetic applications. Stability studies are designed to evaluate the influence of temperature, humidity, light, and pH.

Known Stability and Storage Conditions

The compound's stability is dependent on its physical state (solid vs. in solution) and the storage environment.

| Condition | Storage Temperature | Duration | Notes |

| Solid | 4°C | Long-term | Store in a sealed container, away from moisture.[1][2][3][4] |

| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3][4] Store in a sealed container away from moisture.[1][2][3][4] |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3][4] Store in a sealed container away from moisture.[1][2][3][4] |

Table 2: Recommended Storage and Stability of this compound

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.

Objective: To evaluate the effect of temperature and humidity on the solid-state stability of the compound.

Materials:

-

This compound

-

Stability chambers with controlled temperature and relative humidity (RH)

-

Appropriate containers (e.g., glass vials)

-

HPLC with a validated stability-indicating method

Procedure:

-

Sample Preparation: Place accurately weighed samples of the compound into vials.

-

Storage: Store the vials in stability chambers under the conditions outlined in ICH guidelines.[7][8]

-

Time Points: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[9]

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties, such as appearance, should also be noted.

-

Evaluation: A "significant change" is defined as a failure to meet the specification.[9] This data is used to determine the retest period or shelf life.

Objective: To assess the stability of the compound in aqueous solutions at different pH values. Given that it is an amino acid ester, it is susceptible to hydrolysis. Furthermore, glutamic acid itself can degrade to pyroglutamic acid in acidic solutions.[10][11]

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 2, 4, 7, 9)

-

Temperature-controlled incubator or water bath

-

HPLC with a validated stability-indicating method

Procedure:

-

Solution Preparation: Prepare solutions of the compound at a known concentration in each of the selected pH buffers.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

-

Analysis: Analyze the aliquots using HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which the degradation rate is lowest represents the pH of maximum stability.

Objective: To determine if the compound is sensitive to light exposure.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both visible and UVA light).[4][12]

-

Transparent and light-protective containers

-

HPLC with a validated stability-indicating method

Procedure:

-

Sample Preparation: Expose samples of the solid compound and a solution of the compound to light conditions as specified in ICH Q1B. A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.[13]

-

Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

-

Analysis: After the exposure period, compare the light-exposed samples to the dark control. Analyze for changes in appearance, purity, and the formation of degradation products by HPLC.

Conclusion

The provided information on the solubility and stability of this compound serves as a foundational guide for its effective use in research and development. While existing data is limited, primarily indicating high solubility in DMSO and providing basic storage guidelines, the detailed experimental protocols outlined in this document offer a systematic approach for researchers to comprehensively characterize these critical physicochemical properties. Adherence to these standardized methodologies will ensure data quality and the reliable performance of this compound in its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. scielo.br [scielo.br]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

An In-depth Technical Guide to the Safety of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (CAS No. 34582-33-7), a derivative of the amino acid L-glutamic acid. The information is compiled from various safety data sheets and product information pages to assist researchers and professionals in handling this chemical safely.

Chemical Identification and Physicochemical Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The data is aggregated from multiple suppliers for a comprehensive overview.

| Identifier | Value | Source(s) |

| Chemical Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride | [1] |

| L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride (1:1) | [2] | |

| Synonyms | 1-(tert-Butyl) 5-methyl L-glutamate HCl | [1] |

| CAS Number | 34582-33-7 | [1][2][3][4][5] |

| Molecular Formula | C10H20ClNO4 | [1][2][3][4][5] |

| Molecular Weight | 253.72 g/mol | [1][2][3][4][5][6] |

| Physicochemical Property | Value | Source(s) |

| Appearance | White to off-white solid powder/crystal | [1][2][3][6] |

| Purity | >97.0% (NMR) | [2] |

| >98.0% | [3][6] | |

| Solubility | DMSO: 100 mg/mL (394.14 mM) (requires ultrasonic) | [3][4] |

| LogP | 2.11 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 7 | [1] |

Hazard Identification and Classification

According to the available safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and Regulation (EC) No 1272/2008.[7][8] However, potential health effects may exist, and standard laboratory precautions should be observed.

| Hazard Class | Classification | Source(s) |

| GHS Classification | Not a hazardous substance or mixture | [7][8] |

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[9]

-

Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[9]

-

Ingestion: May cause irritation of the digestive tract. May be harmful if swallowed.[9]

-

Inhalation: May cause respiratory tract irritation. May be harmful if inhaled.[9]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Condition | Recommendation | Source(s) |

| Handling | Avoid contact with skin, eyes, and clothing.[7][8] Wear personal protective equipment. Wash hands thoroughly after handling.[7] Ensure adequate ventilation and prevent dust dispersion.[7][8] Avoid breathing dust, vapor, mist, or gas.[9] | |

| Storage (Powder) | 4°C, sealed storage, away from moisture. | [2][3] |

| -20°C for 3 years, 4°C for 2 years. | [1] | |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month (sealed, away from moisture). | [1][2][3][4][5] |

| Shipping Condition | Room temperature, as the product is stable for a few days during ordinary shipping. | [1] |

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [7][8][9] |

| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. | [7][8][9] |